molecular formula C11H13FN4O B1475839 3-Azido-1-(2-(4-fluorophenoxy)ethyl)azetidine CAS No. 2098030-67-0

3-Azido-1-(2-(4-fluorophenoxy)ethyl)azetidine

Cat. No.: B1475839
CAS No.: 2098030-67-0
M. Wt: 236.25 g/mol
InChI Key: XUUBQWLYPQTBRS-UHFFFAOYSA-N
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Description

3-Azido-1-(2-(4-fluorophenoxy)ethyl)azetidine is a useful research compound. Its molecular formula is C11H13FN4O and its molecular weight is 236.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Azido-1-(2-(4-fluorophenoxy)ethyl)azetidine plays a significant role in biochemical reactions, particularly in the context of polymerization. It interacts with various enzymes and proteins, facilitating the formation of polyamines through anionic and cationic ring-opening polymerization . These interactions are crucial for the synthesis of antibacterial and antimicrobial coatings, CO2 adsorption materials, and non-viral gene transfection agents .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with specific biomolecules can lead to changes in cellular behavior, including alterations in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s unique structure allows it to participate in various biochemical pathways, enhancing its versatility in research applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its reactivity and stability over extended periods, making it suitable for long-term biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biochemical activity and effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, influenced by targeting signals and post-translational modifications. These factors direct the compound to particular compartments or organelles, affecting its activity and function within the cell .

Properties

IUPAC Name

3-azido-1-[2-(4-fluorophenoxy)ethyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O/c12-9-1-3-11(4-2-9)17-6-5-16-7-10(8-16)14-15-13/h1-4,10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUBQWLYPQTBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCOC2=CC=C(C=C2)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.